molecular formula C9H9IO B14627064 1-[(Ethenyloxy)methyl]-2-iodobenzene CAS No. 57056-91-4

1-[(Ethenyloxy)methyl]-2-iodobenzene

Cat. No.: B14627064
CAS No.: 57056-91-4
M. Wt: 260.07 g/mol
InChI Key: UFCYJNABMFHXDD-UHFFFAOYSA-N
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Description

1-[(Ethenyloxy)methyl]-2-iodobenzene is an organic compound that belongs to the class of aromatic compounds known as iodobenzenes. These compounds are characterized by the presence of an iodine atom attached to a benzene ring. The compound’s molecular structure includes an ethenyloxy group and a methyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of aniline to form iodobenzene, which is then subjected to further reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of 1-[(Ethenyloxy)methyl]-2-iodobenzene may involve large-scale iodination reactions using iodine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(Ethenyloxy)methyl]-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation may produce corresponding oxides.

Scientific Research Applications

1-[(Ethenyloxy)methyl]-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Ethenyloxy)methyl]-2-iodobenzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ethenyloxy and methyl groups can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.

    1-(Ethenyloxy)-octadecane: Contains an ethenyloxy group but lacks the iodine atom.

    Phenyl iodide: Another name for iodobenzene, highlighting its structural similarity.

Uniqueness

The presence of both the iodine atom and the ethenyloxy group allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

57056-91-4

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

1-(ethenoxymethyl)-2-iodobenzene

InChI

InChI=1S/C9H9IO/c1-2-11-7-8-5-3-4-6-9(8)10/h2-6H,1,7H2

InChI Key

UFCYJNABMFHXDD-UHFFFAOYSA-N

Canonical SMILES

C=COCC1=CC=CC=C1I

Origin of Product

United States

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